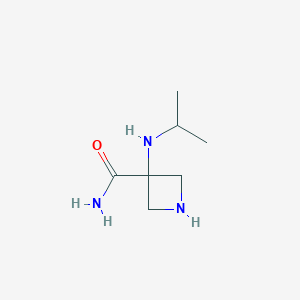
3-(Isopropylamino)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isopropylamino)azetidine-3-carboxamide is a nitrogen-containing heterocyclic compound It is part of the azetidine family, which is known for its four-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)azetidine-3-carboxamide typically involves the reaction of azetidine derivatives with appropriate amines. One common method involves the use of 3-azetidinone as a starting material, which undergoes nucleophilic substitution with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or acetonitrile, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
3-(Isopropylamino)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine in methanol or acetonitrile with potassium carbonate as a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
科学研究应用
3-(Isopropylamino)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
作用机制
The mechanism of action of 3-(Isopropylamino)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a protein involved in cell growth and differentiation . The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding, thereby inhibiting gene transcription.
相似化合物的比较
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different biological activity.
Azetidine-3-carboxylic acid: A related compound with a carboxylic acid group instead of an amide group.
Uniqueness
3-(Isopropylamino)azetidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit STAT3 makes it a promising candidate for anticancer research, distinguishing it from other azetidine derivatives .
属性
分子式 |
C7H15N3O |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
3-(propan-2-ylamino)azetidine-3-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-5(2)10-7(6(8)11)3-9-4-7/h5,9-10H,3-4H2,1-2H3,(H2,8,11) |
InChI 键 |
FPMYFZGKXYTUJR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1(CNC1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















